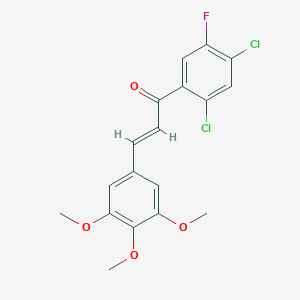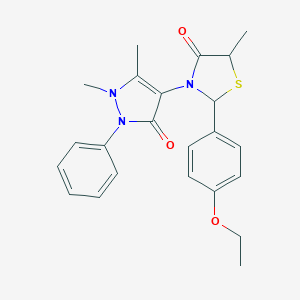![molecular formula C22H14FN3O3 B277781 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was originally developed as a kinase inhibitor, but its broad range of biological activities has led to investigations into its potential use in the treatment of cancer, inflammation, and other diseases.
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 exerts its effects by inhibiting a number of kinases that are involved in cellular signaling pathways. In particular, it inhibits RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell growth and survival, and is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). These effects are mediated by the compound's ability to inhibit a number of kinases that are involved in these processes.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of interest is the development of more specific kinase inhibitors that can target specific kinases involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that can target multiple signaling pathways simultaneously. Finally, there is also interest in exploring the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 in the treatment of other diseases, such as inflammation and autoimmune disorders.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 involves a number of chemical reactions, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring, followed by reaction with 4-cyanobenzoyl chloride to form the final product.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit a number of kinases that are involved in cancer cell growth and survival, including RAF kinase, which is a key component of the MAPK signaling pathway. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have anti-angiogenic properties, which may help to prevent the growth and spread of tumors.
属性
产品名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
|---|---|
分子式 |
C22H14FN3O3 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H14FN3O3/c1-28-19-9-7-14(22-26-17-4-2-3-5-20(17)29-22)11-18(19)25-21(27)15-8-6-13(12-24)10-16(15)23/h2-11H,1H3,(H,25,27) |
InChI 键 |
BKKXQLMOZZLIQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



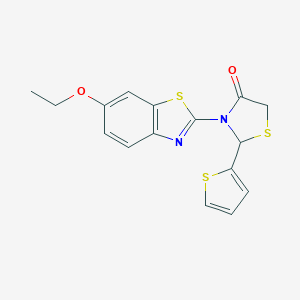
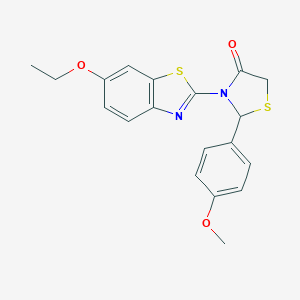



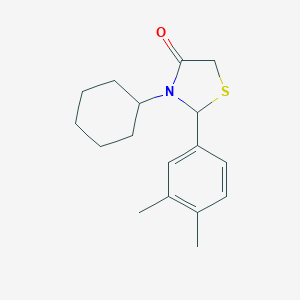
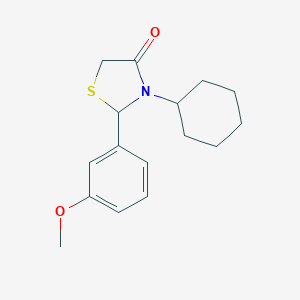
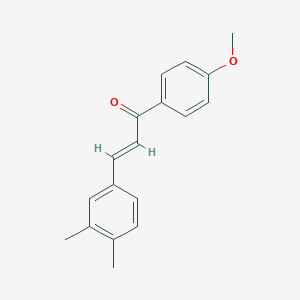
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
